REACTION_CXSMILES
|
[NH2:1][CH:2]1[CH2:7][CH2:6][N:5](C(OC(C)(C)C)=O)[CH2:4][CH2:3]1.[CH3:15][O:16][C:17]1[CH:18]=[C:19]([CH:23]=[CH:24][CH:25]=1)[C:20](Cl)=[O:21].Cl.[OH-].[Na+]>CC(O)C.O.CCN(CC)CC>[CH3:15][O:16][C:17]1[CH:18]=[C:19]([CH:23]=[CH:24][CH:25]=1)[C:20]([NH:1][CH:2]1[CH2:3][CH2:4][NH:5][CH2:6][CH2:7]1)=[O:21] |f:3.4|
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Name
|
|
Quantity
|
150 g
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Type
|
reactant
|
Smiles
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NC1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
102 mL
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Type
|
reactant
|
Smiles
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COC=1C=C(C(=O)Cl)C=CC1
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Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
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CC(C)O
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Name
|
|
Quantity
|
209 mL
|
Type
|
solvent
|
Smiles
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CCN(CC)CC
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Name
|
|
Quantity
|
0.5 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
After cooling to 0° C.
|
Type
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STIRRING
|
Details
|
the mixture was stirred at 50° C. for 1 hour
|
Duration
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1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 0° C.
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=O)NC2CCNCC2)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |